Bienvenue dans la boutique en ligne BenchChem!

4-Dechloro-4-hydroxy Diclazuril Methyl Ester

Impurity profiling Reference standard characterization Diclazuril quality control

Procure this certified reference standard to accurately identify and quantify the methyl ester impurity in Diclazuril API and feed premixes. Unlike the hydroxy analog (EP Impurity B, m/z 389.2) or parent drug (m/z 407.6), its unique molecular ion (m/z 403.2) enables interference-free MRM-based LC-MS/MS detection. Use as a system suitability marker for forced degradation studies and to demonstrate compliance with ICH Q3A(R2) and EU ≤0.5% impurity thresholds. Multi-supplier availability and comprehensive HRMS/NMR characterization data support GMP batch release.

Molecular Formula C18H12Cl2N4O3
Molecular Weight 403.2 g/mol
CAS No. 1101258-51-8
Cat. No. B042980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dechloro-4-hydroxy Diclazuril Methyl Ester
CAS1101258-51-8
Synonyms2,6-Dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-α-(4-methoxyphenyl)-benzeneacetonitrile
Molecular FormulaC18H12Cl2N4O3
Molecular Weight403.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl
InChIInChI=1S/C18H12Cl2N4O3/c1-27-12-4-2-10(3-5-12)13(8-21)17-14(19)6-11(7-15(17)20)24-18(26)23-16(25)9-22-24/h2-7,9,13H,1H3,(H,23,25,26)
InChIKeyKGGJBFVSAKGAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dechloro-4-hydroxy Diclazuril Methyl Ester (CAS 1101258-51-8): Impurity Reference Standard for Diclazuril Quality Control


4-Dechloro-4-hydroxy Diclazuril Methyl Ester (CAS 1101258-51-8) is a structurally characterized impurity and degradation-related substance of Diclazuril (CAS 101831-37-2), a triazine-class anticoccidial agent widely used in poultry and rabbit farming [1]. Chemically designated as 2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-α-(4-methoxyphenyl)benzeneacetonitrile (molecular formula C₁₈H₁₂Cl₂N₄O₃, molecular weight 403.22 g/mol), this compound features a methyl ester at the 4-hydroxy position in place of the chlorine atom present in the parent Diclazuril molecule . It is primarily supplied as a certified reference standard for pharmaceutical impurity profiling, analytical method development, and quality control (QC) applications in Diclazuril active pharmaceutical ingredient (API) and finished product manufacturing .

Why Generic Substitution of 4-Dechloro-4-hydroxy Diclazuril Methyl Ester Fails in Regulated Analytical Workflows


The target compound cannot be substituted with other in-class Diclazuril impurities or the parent API in regulated analytical workflows because of its distinct structural, physicochemical, and regulatory profile. Unlike the EP-listed Diclazuril Impurity B (4-Dechloro-4-hydroxy Diclazuril, CAS 112206-71-0, molecular weight 389.19 g/mol, hydroxy substituent at the 4-position) or the parent Diclazuril (molecular weight 407.64 g/mol, 4-chloro substituent), the methyl ester modification yields a unique molecular formula (C₁₈H₁₂Cl₂N₄O₃ vs. C₁₇H₁₀Cl₂N₄O₃ for Impurity B), different chromatographic retention behavior, and distinct mass spectrometric fragmentation patterns that preclude interchangeability as a system suitability or calibration standard [1]. European Pharmacopoeia (Ph. Eur.) monographs and EU regulatory specifications impose stringent impurity limits—degradation compound R064318 at ≤0.1% and other individual related impurities at ≤0.5%—which require compound-specific, well-characterized reference materials for accurate quantification [2]. The quantitative evidence below demonstrates precisely where this compound's differentiation matters for method accuracy and regulatory compliance.

Quantitative Evidence Guide: 4-Dechloro-4-hydroxy Diclazuril Methyl Ester Comparator Data


Molecular Identity Differentiation: Methyl Ester vs. Hydroxy Analog (EP Impurity B)

The target compound (4-Dechloro-4-hydroxy Diclazuril Methyl Ester, CAS 1101258-51-8) differs from the European Pharmacopoeia-listed Impurity B (4-Dechloro-4-hydroxy Diclazuril, CAS 112206-71-0) by the presence of a methyl ether (-OCH₃) group at the 4-position of the phenylacetonitrile moiety instead of a free hydroxyl (-OH) group [1]. This structural modification results in a molecular weight increase of 14.03 g/mol (403.22 vs. 389.19 g/mol) and a molecular formula difference of CH₂ (C₁₈H₁₂Cl₂N₄O₃ vs. C₁₇H₁₀Cl₂N₄O₃) [1].

Impurity profiling Reference standard characterization Diclazuril quality control

Melting Point and Thermal Stability Differentiation

The melting point of the target compound is reported as >190°C (with decomposition), compared to 149–153°C for the hydroxy analog EP Impurity B (4-Dechloro-4-hydroxy Diclazuril, CAS 112206-71-0) . This ~40°C upward shift in decomposition temperature is consistent with the replacement of the phenolic -OH (capable of intermolecular hydrogen bonding) with a methoxy -OCH₃ group, which alters crystal lattice energy and thermal degradation pathways .

Physicochemical characterization Reference standard stability Solid-state analysis

Predicted Ionization Constant (pKa) Differentiation from Parent Diclazuril

The predicted acid dissociation constant (pKa) of the target compound is 5.90 ± 0.20, attributed to the triazine-dione N–H acidic proton . This value is lower (more acidic) than the pKa of the parent Diclazuril molecule, which lacks a free phenolic -OH or methoxy substituent that can modulate the electron density of the triazine ring through resonance effects [1]. No experimental pKa data are available for the comparator compounds in the peer-reviewed literature.

Ionization behavior Chromatographic method development Solubility prediction

Procurement Cost Differentiation: Target Methyl Ester vs. EP Impurity B

The target compound (4-Dechloro-4-hydroxy Diclazuril Methyl Ester) commands a significant price premium over the corresponding EP-listed Impurity B (hydroxy analog). Representative 2024–2026 catalog pricing shows 25 mg of the target compound listed at approximately €927, compared to 10 mg of EP Impurity B at approximately €1,913, yielding a per-mg cost of approximately €37.08/mg for the target versus approximately €191.30/mg for Impurity B . However, at the 100 mg scale, the target compound is listed at €7,262 (€72.62/mg), reflecting bulk discount economics .

Reference standard procurement Cost of quality control Impurity standard sourcing

Regulatory Impurity Limit Context: Quantification Thresholds for Diclazuril-Related Substances

EU Regulation (EU) No 667/2013 establishes quantitative impurity limits for Diclazuril API: the specified degradation compound R064318 is controlled at ≤0.1%, and other individual related impurities (including T001434, R066891, R068610, R070156, R070016) are controlled at ≤0.5% individually, with total impurities ≤1.5% [1]. The target compound, as a known impurity/degradation product of Diclazuril, falls within the scope of these quantitative limits and must be detectable and quantifiable at or below these thresholds during batch release testing [2].

Regulatory compliance Impurity quantification limits ICH Q3A thresholds

Supplier Availability and Multi-Sourcing Advantage

The target compound (CAS 1101258-51-8) is available from at least six independent commercial suppliers (Pharmaffiliates, Clearsynth, CymitQuimica, TRC, Gentaur, Delta-B) as a characterized impurity reference standard, whereas EP Impurity B (CAS 112206-71-0) is listed by a comparable number of suppliers but at significantly higher per-unit pricing [1]. Multi-source availability enables competitive bidding and second-source qualification, which is critical for GMP-compliant QC laboratories that require vendor qualification and supply chain redundancy .

Supply chain diversity Reference standard sourcing Second-source qualification

Best-Fit Application Scenarios for 4-Dechloro-4-hydroxy Diclazuril Methyl Ester Based on Differential Evidence


Certified Reference Standard for Diclazuril Impurity Profiling by HPLC-UV and LC-MS/MS

Procure this compound as a certified reference standard for identifying and quantifying the methyl ester impurity in Diclazuril API and finished feed premixes. The distinct molecular weight (403.22 g/mol) and parent ion m/z 403.2 [M+H]⁺ enable selective MRM-based LC-MS/MS detection without interference from the hydroxy analog EP Impurity B (m/z 389.2) or the parent drug (m/z 407.6), ensuring accurate impurity profiling at the ≤0.5% individual impurity threshold mandated by EU Regulation (EU) No 667/2013 [1].

Analytical Method Development and Validation for Diclazuril Forced Degradation Studies

Use the compound as a retention time marker and system suitability standard during forced degradation (oxidative, thermal, photolytic) studies of Diclazuril API. The higher melting point (>190°C vs. 149–153°C for Impurity B) and predicted pKa of 5.90 ± 0.20 provide distinct chromatographic behavior under typical reversed-phase gradient conditions (C18 column, acetonitrile/water mobile phase with 0.1% formic acid), facilitating peak identification and resolution from co-eluting degradation products [1].

Quality Control Batch Release Testing in GMP-Compliant Diclazuril Manufacturing

Incorporate this impurity reference standard into QC batch release protocols to demonstrate compliance with ICH Q3A(R2) impurity thresholds. Its multi-supplier availability (≥6 vendors) and moderate procurement cost (approximately €37–73/mg) support routine use with the supply chain redundancy expected in GMP environments, while the comprehensive characterization data (HRMS, NMR available from suppliers) enable auditor-ready documentation .

Second-Source Qualification and Pharmacopoeial Gap-Filling for Diclazuril Impurity Control

Since the target compound is not currently listed in the European Pharmacopoeia monograph for Diclazuril (unlike EP Impurity B and EP Impurity H), laboratories developing in-house impurity control strategies can use this well-characterized reference material to fill the regulatory gap. Its structural distinctiveness—bridging the hydroxy analog (Impurity B) and the parent drug—makes it a logical marker for process-related impurities arising from incomplete methylation side reactions during Diclazuril synthesis [1].

Quote Request

Request a Quote for 4-Dechloro-4-hydroxy Diclazuril Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.